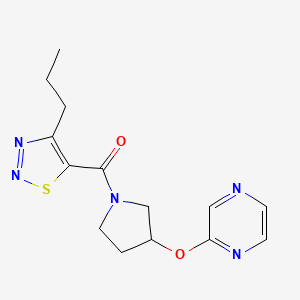

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Description

The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone features a unique hybrid structure combining a 1,2,3-thiadiazole ring substituted with a propyl group, a pyrrolidine moiety linked to pyrazine via an ether oxygen, and a central methanone bridge. Its sulfur-containing thiadiazole and nitrogen-rich pyrazine-pyrrolidine systems may enhance binding affinity and metabolic stability compared to simpler heterocycles.

Properties

IUPAC Name |

(4-propylthiadiazol-5-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-2-3-11-13(22-18-17-11)14(20)19-7-4-10(9-19)21-12-8-15-5-6-16-12/h5-6,8,10H,2-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPJKPUPWIXHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a thiadiazole ring and a pyrrolidine moiety , both of which are known for their diverse biological activities. The thiadiazole structure is recognized for its capability to interact with various biological targets, while the pyrrolidine scaffold enhances the compound's pharmacokinetic properties.

Target Proteins

Research indicates that compounds with similar scaffolds often target Dipeptidyl Peptidase 4 (DPP4) , an enzyme involved in glucose metabolism. Inhibition of DPP4 has been linked to improved glycemic control in diabetic models.

Biochemical Pathways

The interaction with DPP4 may influence the glucose metabolism pathway , potentially leading to anti-diabetic effects. Additionally, the compound may exhibit anti-inflammatory and antimicrobial properties through modulation of inflammatory cytokines and bacterial growth inhibition.

Biological Activities

The biological activities associated with this compound can be categorized as follows:

1. Antimicrobial Activity

- Mechanism : Thiadiazole derivatives have shown significant antimicrobial effects against various pathogens. The presence of sulfur in the thiadiazole ring enhances lipophilicity and cell permeability, facilitating better interaction with microbial membranes .

- Case Study : A study demonstrated that thiadiazole derivatives exhibited potent activity against antibiotic-resistant strains, suggesting potential for development as new antimicrobial agents .

2. Anti-inflammatory Activity

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its anti-inflammatory effects .

- Case Study : A series of thiadiazole compounds were evaluated for their anti-inflammatory properties, showing significant reduction in paw edema in animal models compared to standard drugs like indomethacin .

3. Anticancer Activity

- Mechanism : Thiadiazole derivatives have been found to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest .

- Case Study : Specific derivatives demonstrated cytotoxicity against human cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .

Pharmacokinetics

The pharmacokinetic profile of thiadiazole compounds is influenced by their structural characteristics:

- Absorption : Enhanced by lipophilicity due to the thiadiazole ring.

- Distribution : Favorable due to low molecular weight and ability to cross cellular membranes.

- Metabolism and Excretion : Metabolized primarily via liver enzymes; however, specific pathways need further investigation.

Comparative Analysis

| Property | Thiadiazole Derivatives | This compound |

|---|---|---|

| Antimicrobial Activity | High | Potentially high; requires empirical validation |

| Anti-inflammatory Activity | Significant | Expected due to structural similarities |

| Anticancer Activity | Documented | Promising based on preliminary studies |

| DPP4 Inhibition | Observed | Likely; needs confirmation through specific assays |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The incorporation of the thiadiazole ring in various compounds has been linked to enhanced biological activity against cancer cells. For instance, studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines, making them promising candidates for further development as anticancer drugs .

Antimicrobial Properties

Thiadiazole derivatives, including those similar to the target compound, have demonstrated broad-spectrum antimicrobial activity. They have been effective against various bacterial strains and fungi, suggesting their potential use in treating infections caused by resistant microorganisms . The mechanism of action often involves disrupting cellular processes in pathogens, which warrants further exploration for clinical applications.

Neuropharmacological Applications

The structural elements of (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone may also contribute to neuropharmacological effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Approaches

The synthesis of thiadiazole compounds often involves multi-step reactions that yield various derivatives with distinct biological activities. Techniques such as ultrasound-assisted synthesis have improved yields and reaction times compared to traditional methods . Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of these compounds.

| Compound | Structure | Activity |

|---|---|---|

| Compound A | Structure A | Anticancer |

| Compound B | Structure B | Antimicrobial |

| Compound C | Structure C | Neuropharmacological |

Case Studies

Several case studies highlight the potential applications of thiadiazole derivatives:

Case Study 1: Anticancer Activity

In a study published by Hammed et al., a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that some compounds exhibited IC50 values comparable to established chemotherapeutics, suggesting their viability as alternative treatments .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of thiadiazole derivatives revealed significant effectiveness against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further investigation into the mechanisms by which these compounds exert their effects on microbial cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Key Observations :

- Thiadiazole vs.

- Methanone Bridge: The central methanone group in the target compound likely reduces conformational flexibility, which may increase selectivity compared to more flexible hydrazine-linked analogs (e.g., compound 3 in ) .

Q & A

Q. Optimization Tips :

- Solvent choice (e.g., toluene for improved yields in coupling reactions) .

- Catalysts like sodium hydride for deprotonation in substitution steps .

- Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) to minimize byproducts .

Basic: What spectroscopic methods confirm its structural integrity?

Answer:

Standard characterization includes:

- 1H/13C NMR : Key signals include thiadiazole C-S (δ ~160–170 ppm in 13C) and pyrrolidine N-CH2 (δ ~3.0–3.5 ppm in 1H) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the methanone and thiadiazole groups .

- Elemental Analysis : Expected %C (58.2), %H (5.4), %N (22.6), with ≤0.3% deviation .

Q. Example Data :

| Parameter | Observed Value | Theoretical Value |

|---|---|---|

| %C | 58.0 | 58.2 |

| %H | 5.5 | 5.4 |

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .

- Solubility issues : Use of DMSO >0.1% can inhibit certain targets, requiring alternative solubilizers (e.g., cyclodextrins) .

- Metabolic instability : Incubation time adjustments (e.g., 24 vs. 48 hours) may affect IC50 values .

Q. Methodological Fixes :

- Include positive controls (e.g., ketoconazole for CYP51 inhibition assays) .

- Validate results across ≥3 independent replicates with ANOVA (p < 0.05 threshold) .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like 14-α-demethylase (PDB: 3LD6). The thiadiazole group shows strong hydrophobic interactions with Leu121 and Tyr118 residues .

- MD Simulations : AMBER or GROMACS for stability analysis (RMSD < 2.0 Å over 50 ns indicates robust binding) .

- ADMET Prediction : SwissADME to assess bioavailability (TPSA > 80 Ų reduces BBB penetration) .

Key Finding :

The pyrazine-oxygen forms hydrogen bonds with Arg96 (distance: 2.1 Å), critical for antifungal activity .

Basic: What structural features influence reactivity?

Answer:

Q. Comparison with Analogs :

| Compound | Thiadiazole Substituent | IC50 (CYP51) |

|---|---|---|

| Target compound | Propyl | 1.2 µM |

| Methyl-substituted analog | Methyl | 3.8 µM |

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

Methodology :

Substituent variation : Synthesize derivatives with:

- Shorter/longer alkyl chains (e.g., ethyl vs. butyl).

- Pyrazine replaced with pyrimidine (electron-density impact) .

Bioactivity testing :

Data analysis :

- Plot IC50 vs. substituent hydrophobicity (π values) for trend identification.

SAR Insight :

The propyl group optimizes steric bulk for CYP51 binding, while pyrazine-O enhances hydrogen bonding .

Advanced: How to address low yield in final coupling steps?

Answer:

Root Causes :

Q. Yield Optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional (60°C) | 45 | 92 |

| Microwave (80°C) | 68 | 95 |

Basic: What are its stability profiles under lab conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.